molecular formula C10H10F3NO2 B14846878 Methyl 3-(aminomethyl)-5-(trifluoromethyl)benzoate

Methyl 3-(aminomethyl)-5-(trifluoromethyl)benzoate

Cat. No.: B14846878
M. Wt: 233.19 g/mol
InChI Key: GBMPTOBRMQIMLR-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-5-(trifluoromethyl)benzoate is an organic compound that features a trifluoromethyl group, an aminomethyl group, and a methyl ester group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)-5-(trifluoromethyl)benzoate typically involves the following steps:

    Starting Material: The synthesis begins with 3-(trifluoromethyl)benzoic acid.

    Esterification: The carboxylic acid group of 3-(trifluoromethyl)benzoic acid is esterified using methanol and an acid catalyst to form Methyl 3-(trifluoromethyl)benzoate.

    Aminomethylation: The ester is then subjected to aminomethylation using formaldehyde and ammonia or a primary amine under basic conditions to introduce the aminomethyl group at the meta position relative to the trifluoromethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to minimize side reactions and improve the overall process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aminomethyl group can undergo oxidation to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a strong base.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds with nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

Methyl 3-(aminomethyl)-5-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule due to the presence of the trifluoromethyl group, which can enhance biological activity.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-5-(trifluoromethyl)benzoate involves its interaction with molecular targets through various pathways:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways: The trifluoromethyl group can enhance binding affinity and selectivity towards specific targets, while the aminomethyl group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(aminomethyl)-5-methylbenzoate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    Methyl 3-(aminomethyl)-5-chlorobenzoate: Contains a chlorine atom instead of a trifluoromethyl group.

    Methyl 3-(aminomethyl)-5-nitrobenzoate: Features a nitro group instead of a trifluoromethyl group.

Uniqueness

Methyl 3-(aminomethyl)-5-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to its analogs.

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

methyl 3-(aminomethyl)-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H10F3NO2/c1-16-9(15)7-2-6(5-14)3-8(4-7)10(11,12)13/h2-4H,5,14H2,1H3

InChI Key

GBMPTOBRMQIMLR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CN)C(F)(F)F

Origin of Product

United States

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